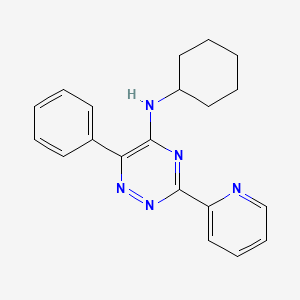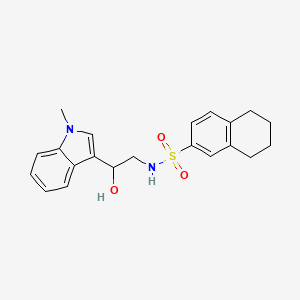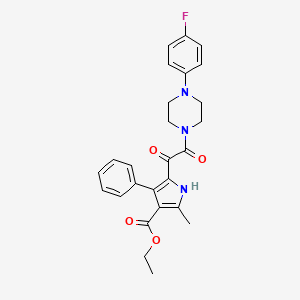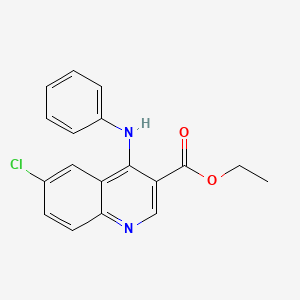
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C17H12ClN3S and its molecular weight is 325.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives have been extensively studied for their antitumor properties. Compounds with imidazole rings, similar to the one in the queried chemical structure, have been investigated for their potential in cancer treatment. Specifically, derivatives of imidazole have been evaluated for their ability to interact with various biological targets, showcasing their potential as antitumor agents. The review of imidazole derivatives and their antitumor activity indicates a wide range of biological activities attributed to these compounds, suggesting that the specific chemical mentioned could be of interest in this research area due to its imidazole component (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Environmental Impact of Chlorophenyl Compounds
The environmental impact of chlorophenyl compounds, which are structurally related to the queried chemical, has been a subject of study, particularly in the context of pollution and toxicology. These compounds are known for their persistence and potential toxic effects on aquatic and terrestrial ecosystems. Research on chlorophenols, a group to which the chlorophenyl component can be related, has focused on their role as precursors to more harmful compounds in environmental settings, highlighting the importance of understanding their behavior and effects (Peng et al., 2016).
Synthetic Applications and Chemical Transformations
The synthesis and transformation of related compounds, particularly those involving imidazole scaffolds and chlorophenyl groups, have been explored for creating a wide array of heterocyclic compounds with diverse applications. These chemical transformations are crucial for the development of new materials, pharmaceuticals, and advanced intermediates in organic synthesis. The literature review on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazole derivatives, outlines various methodologies and chemical properties, which could be relevant for exploring the applications of the specific compound (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3S/c18-14-6-8-15(9-7-14)21-16(13-4-2-1-3-5-13)12-20-17(21)22-11-10-19/h1-9,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANZVWDHNQHODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine](/img/structure/B2798320.png)
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2798321.png)


![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)




![6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2798339.png)

![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2798341.png)
